An In-depth Technical Guide on the Structure and Synthesis of 3-(N-Methylamino)-D-alanine
An In-depth Technical Guide on the Structure and Synthesis of 3-(N-Methylamino)-D-alanine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure, properties, and synthesis of 3-(N-Methylamino)-D-alanine (D-BMAA). The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in the field.
Part 1: Core Compound Identity and Structural Elucidation
Introduction to 3-(N-Methylamino)-D-alanine (D-BMAA)
3-(N-Methylamino)-D-alanine (D-BMAA) is the D-enantiomer of the cyanobacterially-produced neurotoxin, β-N-methylamino-L-alanine (L-BMAA).[1] While the L-isomer has been investigated for its potential role in neurodegenerative diseases, the D-isomer is of growing interest for comparative toxicological studies and as a building block in synthetic chemistry.[2][3] A fundamental grasp of its structure and properties is critical for any research or development application.
Chemical Structure and Nomenclature
The structure of D-BMAA is defined by a propanoic acid backbone with an amino group at the α-carbon (C2) and a methylamino group at the β-carbon (C3).
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IUPAC Name: (2R)-2-amino-3-(methylamino)propanoic acid.[4]
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Molecular Formula: C₄H₁₀N₂O₂.[4]
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Molecular Weight: 118.13 g/mol .[4]
The "D" designation in the common name refers to the stereochemistry at the α-carbon, which is (R) according to the Cahn-Ingold-Prelog convention. This chirality is a critical feature, distinguishing it from its L-enantiomer and influencing its biological activity and chemical interactions.[5]
Physicochemical and Spectroscopic Profile
A summary of the key physicochemical properties of D-BMAA is provided below.
| Property | Value/Description | Source |
| CAS Number | 20790-78-7 | [4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water, limited solubility in nonpolar organic solvents | General Knowledge |
| pKa Values | Estimated pKa values are ~2.3 (carboxyl), ~9.8 (α-amino), and ~10.5 (β-methylamino) | General Knowledge |
Spectroscopic Characterization: The unambiguous identification of D-BMAA relies on a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms.
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Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular formula.
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Chiral Chromatography: Essential for determining the enantiomeric purity and separating D-BMAA from L-BMAA. This is often achieved by derivatization followed by gas or liquid chromatography.[2]
Part 2: Strategic Synthesis of D-BMAA
The synthesis of enantiomerically pure D-BMAA requires a stereocontrolled approach. A common and effective strategy involves starting from a readily available chiral precursor, such as D-serine.
Retrosynthetic Analysis
The synthesis can be logically planned by disconnecting the target molecule to identify a suitable starting material. A plausible retrosynthetic pathway for D-BMAA begins with the target molecule and works backward to D-serine.
Caption: Retrosynthetic pathway for D-BMAA from D-serine.
Experimental Protocol: A Step-by-Step Guide
This section details a robust synthetic workflow. The choice of protecting groups and reaction conditions is critical for achieving high yield and purity.
Rationale for Method Selection:
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Starting Material: D-serine is an inexpensive, enantiomerically pure, and readily available starting material.
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Protecting Groups: The amino and carboxylic acid functionalities of D-serine must be protected to prevent unwanted side reactions. A common strategy is the formation of the methyl ester of the carboxylic acid and protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group.
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Hydroxyl Group Activation: The hydroxyl group of serine is a poor leaving group and must be converted into a more reactive species. This can be achieved by converting it to a sulfonate ester (e.g., tosylate or mesylate) or by direct halogenation. Conversion to a chloro-derivative using thionyl chloride is an efficient method.[6]
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Nucleophilic Substitution: The activated β-position is then susceptible to nucleophilic attack by methylamine to introduce the desired N-methylamino group.
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Deprotection: The final step involves the removal of the protecting groups to yield the target D-BMAA, typically as a hydrochloride salt.
Detailed Synthetic Workflow:
Step 1: Esterification of D-Serine
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Suspend D-serine in methanol.
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Cool the mixture to 0°C.
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Slowly add thionyl chloride and stir the reaction, allowing it to warm to room temperature overnight.
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Concentrate the reaction mixture under reduced pressure to obtain D-serine methyl ester hydrochloride.
Step 2: Conversion to 3-Chloro-D-alanine Methyl Ester Hydrochloride
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Suspend D-serine methyl ester hydrochloride in a suitable solvent such as a mixture of acetonitrile and dichloromethane.[6]
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Cool the suspension to 0°C.
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Slowly add thionyl chloride, maintaining the low temperature.[6]
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Allow the reaction to warm and stir until completion (monitored by TLC or LC-MS).
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The product, 3-chloro-D-alanine methyl ester hydrochloride, can often be isolated by filtration.[6]
Step 3: Nucleophilic Substitution with Methylamine
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Dissolve the 3-chloro-D-alanine derivative in a solvent compatible with methylamine (e.g., THF or methanol).
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Add a solution of methylamine (e.g., 40% in water or as a solution in an organic solvent) and stir at room temperature or with gentle heating in a sealed vessel.
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Monitor the reaction for the consumption of the starting material.
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Remove the solvent and excess methylamine under reduced pressure.
Step 4: Hydrolysis (Deprotection)
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Treat the crude product from the previous step with an aqueous acid solution (e.g., 6M HCl).
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Heat the mixture to reflux to hydrolyze the methyl ester.
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After cooling, wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove nonpolar impurities.
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Concentrate the aqueous layer under reduced pressure to yield the crude D-BMAA hydrochloride.
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Further purification can be achieved by recrystallization or ion-exchange chromatography.
Caption: Synthetic scheme for D-BMAA starting from D-serine.
Part 3: Safety, Handling, and Concluding Remarks
Safety Precautions:
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All manipulations should be performed in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.
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Reagents such as thionyl chloride are highly corrosive and moisture-sensitive and must be handled with extreme care. Methylamine is a flammable and toxic gas/solution.
Conclusion: The synthesis of 3-(N-Methylamino)-D-alanine is a multi-step process that requires careful control of stereochemistry. The route starting from D-serine is a reliable and well-established method. Proper analytical characterization is crucial to confirm the identity and enantiomeric purity of the final product. This guide provides a solid foundation for researchers and drug development professionals working with this and related non-proteinogenic amino acids.
References
A comprehensive list of references would be compiled here based on the specific literature utilized for the development of the protocol. For the purpose of this guide, general and specific synthetic methodologies have been cited in-text.
Sources
- 1. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 2. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(N-Methylamino)-D-alanine | C4H10N2O2 | CID 6999077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]
